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molecular formula C10H4ClF3O2S B1397196 5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 752135-60-7

5-Chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B1397196
M. Wt: 280.65 g/mol
InChI Key: UMBVMXWKAATNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748417B2

Procedure details

A mixture of compound 11e (390 mg, 1.33 mmol) and LiOH (159 mg, 6.65 mmol) in THF/MeOH/H2O (4/4/4 mL) was stirred for 4 h. The reaction was concentrated under reduced pressure and then water was added to the residue. The aqueous mixture was acidified with 1N HCl to pH˜4. A white precipitate was filtered and washed with water and Et2O. The crude product was dried under vacuum to give compound 11f which was used without purification.
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
159 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]([C:13]([O:15]C)=[O:14])=[C:8]([C:9]([F:12])([F:11])[F:10])[C:4]=2[CH:3]=1.[Li+].[OH-]>C1COCC1.CO.O>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]2[S:6][C:7]([C:13]([OH:15])=[O:14])=[C:8]([C:9]([F:12])([F:11])[F:10])[C:4]=2[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
ClC1=CC2=C(SC(=C2C(F)(F)F)C(=O)OC)C=C1
Name
Quantity
159 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
water was added to the residue
FILTRATION
Type
FILTRATION
Details
A white precipitate was filtered
WASH
Type
WASH
Details
washed with water and Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC2=C(SC(=C2C(F)(F)F)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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